molecular formula C11H9N B8604090 2-Propenenitrile, 3-(4-ethenylphenyl)-

2-Propenenitrile, 3-(4-ethenylphenyl)-

Cat. No. B8604090
M. Wt: 155.20 g/mol
InChI Key: FNWLIFTZDCZCIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Propenenitrile, 3-(4-ethenylphenyl)- is a useful research compound. Its molecular formula is C11H9N and its molecular weight is 155.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Propenenitrile, 3-(4-ethenylphenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Propenenitrile, 3-(4-ethenylphenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Propenenitrile, 3-(4-ethenylphenyl)-

Molecular Formula

C11H9N

Molecular Weight

155.20 g/mol

IUPAC Name

3-(4-ethenylphenyl)prop-2-enenitrile

InChI

InChI=1S/C11H9N/c1-2-10-5-7-11(8-6-10)4-3-9-12/h2-8H,1H2

InChI Key

FNWLIFTZDCZCIR-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=C(C=C1)C=CC#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2.39 g (12.5 mmols) of 4-chloroformylcinnamonitrile, 1.69 g (12.5 mmols) of N-benzyldimethylamine and 0.0280 g (0.125 mmol) of palladium acetate are added under argon to 25 ml of toluene. The reaction mixture is stirred for 4 hours at 140° C. under an ethylene pressure of 10 bar. The mixture is then extracted by shaking at room temperature with 100 ml of 2N HCl and 100 ml of 2N NaOH and is dried over magnesium sulfate. The solution is then evaporated and the residue is chromatographed over silica gel using methylene dichloride as the migrating agent. The yellow oil thus obtained is dissolved in boiling n-pentane. 0.84 g (44% of theory) of 4-vinylcinnamonitrile are formed at -20° C. in the form of white crystals; melting point 45.8° C.
Name
4-chloroformylcinnamonitrile
Quantity
2.39 g
Type
reactant
Reaction Step One
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1.69 g
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reactant
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25 mL
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reactant
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0.028 g
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catalyst
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0 (± 1) mol
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solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

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N#CC=Cc1ccc(C(=O)Cl)cc1
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